

Spectroscopic Profile of 4-Chlorocyclohexanol: An In-depth Technical Guide

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Compound of Interest

Compound Name: 4-Chlorocyclohexanol

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Chlorocyclohexanol**, a key intermediate in various chemical syntheses. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with general experimental protocols. This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for **4-Chlorocyclohexanol**. It is important to note that while experimental IR and MS data are readily available, specific, high-resolution experimental NMR data with complete assignments for **4-Chlorocyclohexanol** is not widely published. The NMR data presented below is a combination of predicted values based on analysis of similar structures and general knowledge of NMR spectroscopy. Researchers should consider this limitation and are encouraged to acquire experimental NMR data for their specific samples for definitive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **4-Chlorocyclohexanol**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.8 - 4.2	Multiplet	1H	H-1 (CH-OH)
~3.6 - 4.0	Multiplet	1H	H-4 (CH-Cl)
~1.8 - 2.2	Multiplet	4H	H-2, H-6 (axial & equatorial)
~1.4 - 1.8	Multiplet	4H	H-3, H-5 (axial & equatorial)
Variable	Singlet (broad)	1H	-OH

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Chlorocyclohexanol**

Chemical Shift (δ) ppm	Assignment
~68 - 72	C-1 (CH-OH)
~58 - 62	C-4 (CH-Cl)
~33 - 37	C-2, C-6
~30 - 34	C-3, C-5

Note: Predicted chemical shifts are based on the analysis of cyclohexanol and other chlorinated cyclohexane derivatives. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Infrared (IR) Spectroscopy

The IR spectrum of **4-Chlorocyclohexanol** is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching vibration of the alcohol functional group, and C-H stretching bands for the cyclohexane ring. The C-Cl stretching frequency is also a key diagnostic peak.

Table 3: Key IR Absorption Bands for **4-Chlorocyclohexanol**[\[1\]](#)[\[2\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300 - 3400	Strong, Broad	O-H Stretch
~2850 - 2950	Strong	C-H Stretch (sp ³ C-H)
~1050 - 1100	Medium	C-O Stretch
~650 - 800	Medium to Weak	C-Cl Stretch

Mass Spectrometry (MS)

The mass spectrum of **4-Chlorocyclohexanol** provides valuable information about its molecular weight and fragmentation pattern. The presence of chlorine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and fragment ions containing chlorine, with a ratio of approximately 3:1 for the M⁺ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.

Table 4: Key Mass Spectrometry Data for **4-Chlorocyclohexanol**[\[2\]](#)[\[3\]](#)[\[4\]](#)

m/z	Relative Intensity (%)	Assignment
134/136	Varies	[M] ⁺ (Molecular Ion)
98	Varies	[M - HCl] ⁺
57	Base Peak	[C ₄ H ₉] ⁺

Experimental Protocols

Detailed experimental protocols for acquiring spectroscopic data are crucial for reproducibility and data quality. While specific protocols for **4-Chlorocyclohexanol** are not extensively detailed in the public domain, the following are general methodologies that can be adapted.

NMR Spectroscopy

A general procedure for obtaining ¹H and ¹³C NMR spectra of a cyclohexanol derivative is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Chlorocyclohexanol** in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the hydroxyl proton.
- **Instrument Setup:** Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument to ensure optimal resolution and lineshape.
- **^1H NMR Acquisition:** Acquire the spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
- **^{13}C NMR Acquisition:** Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. Due to the lower natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are typically necessary.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like **4-Chlorocyclohexanol** is using Attenuated Total Reflectance (ATR) FT-IR spectroscopy:

- **Instrument Preparation:** Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.
- **Sample Application:** Place a small drop of neat **4-Chlorocyclohexanol** directly onto the ATR crystal.
- **Spectrum Acquisition:** Acquire the sample spectrum over the desired range (typically 4000-400 cm^{-1}). A sufficient number of scans should be co-added to obtain a high-quality spectrum.
- **Data Processing:** The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Alternatively, a spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).^[2]

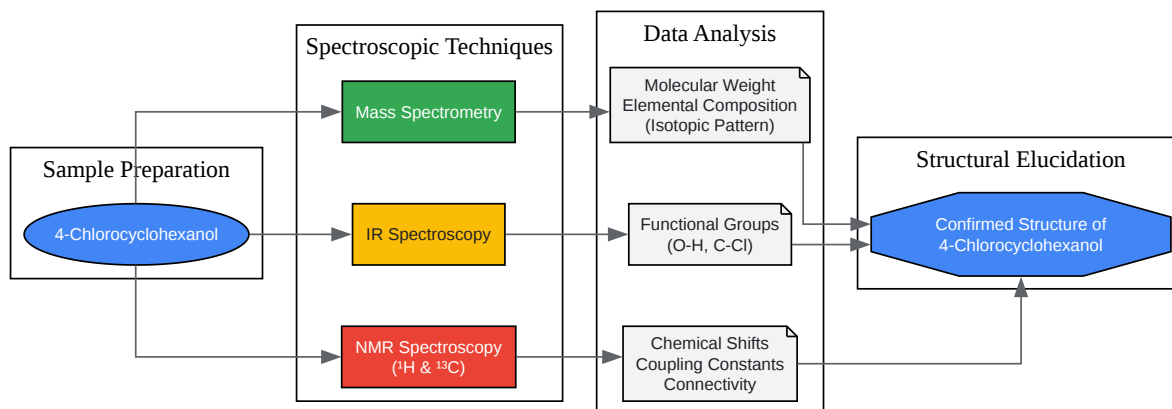
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like **4-Chlorocyclohexanol**:

- **Sample Preparation:** Prepare a dilute solution of **4-Chlorocyclohexanol** in a volatile organic solvent (e.g., dichloromethane or methanol).
- **GC Separation:** Inject a small volume of the solution into the GC system. The compound will be separated from any impurities based on its boiling point and interaction with the GC column stationary phase.
- **Ionization:** As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **4-Chlorocyclohexanol**, highlighting the information obtained from each technique.



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Caption: Workflow for the spectroscopic analysis of **4-Chlorocyclohexanol**.

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